5,7-Dibromoimidazo[1,5-a]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced brominating agents and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with sodium azide can yield azido derivatives, while reaction with amines can produce amino derivatives .
Scientific Research Applications
5,7-Dibromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-Dibromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or activate specific signaling pathways, contributing to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound, which lacks the bromine substituents.
5-Bromoimidazo[1,5-a]pyridine: A mono-brominated derivative.
7-Bromoimidazo[1,5-a]pyridine: Another mono-brominated derivative.
Uniqueness
5,7-Dibromoimidazo[1,5-a]pyridine is unique due to the presence of two bromine atoms at the 5 and 7 positions, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated counterparts . This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Biological Activity
5,7-Dibromoimidazo[1,5-a]pyridine is a compound of significant interest due to its potential biological activities. This heterocyclic compound belongs to the imidazo[1,5-a]pyridine family, which has been widely studied for various pharmacological properties. The presence of bromine substituents at the 5 and 7 positions enhances its biological profile, making it a candidate for further investigation.
- IUPAC Name : this compound
- CAS Number : 1427358-09-5
- Molecular Formula : C₇H₄Br₂N₂
- Molecular Weight : 275.93 g/mol
- Purity : ≥97%
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,5-a]pyridine family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. In vitro tests demonstrated that certain imidazo derivatives possess activity against Helicobacter pylori, a common gastric pathogen associated with ulcers and cancer .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. A study reported that related compounds could induce apoptosis in cancer cell lines by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase . The structure-activity relationship (SAR) analysis revealed that modifications in the imidazo ring could enhance antiproliferative activity against several cancer types.
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | TBD | Induces apoptosis |
Related Compound A | MCF-7 | 0.19 | Microtubule disruption |
Related Compound B | SGC-7901 | 0.30 | Cell cycle arrest |
Anti-inflammatory Effects
Recent studies have suggested that imidazo[1,5-a]pyridine derivatives may also exhibit anti-inflammatory properties. These compounds can modulate cytokine release and inhibit pathways associated with inflammation . The ability to reduce pro-inflammatory cytokines like IL-6 and TNF-alpha positions these compounds as potential therapeutic agents in inflammatory diseases.
Case Study 1: Anticancer Activity
In a comparative study of various imidazo derivatives, this compound was tested alongside other structural analogs against multiple cancer cell lines. Results indicated that while some analogs showed higher potency (IC₅₀ values as low as 0.19 µM), this compound still exhibited significant activity warranting further exploration .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of imidazo derivatives against H. pylori demonstrated that certain compounds could effectively inhibit bacterial growth at concentrations below 100 µM. The mechanism involved interference with bacterial ATPase activity, which is crucial for bacterial virulence .
Properties
IUPAC Name |
5,7-dibromoimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLZBXBOGURCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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